fosinopril
Overview
Description
Fosinopril is an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and certain types of chronic heart failure . It is unique among angiotensin-converting enzyme inhibitors as it contains a phosphonate group, which differentiates it from other members of this drug class . This compound is a prodrug, meaning it is converted into its active form, fosinoprilat, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosinopril involves several steps, starting from the appropriate cyclohexylamine derivative. The key steps include the formation of the phosphinic acid moiety and the coupling of this moiety with a proline derivative . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fosinopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and complexation .
Common Reagents and Conditions
Hydrolysis: This compound is hydrolyzed to its active form, fosinoprilat, in the presence of esterases.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of metal ions such as magnesium.
Complexation: This compound forms inclusion complexes with cyclodextrins, which can enhance its solubility and stability.
Major Products Formed
The major product formed from the hydrolysis of this compound is fosinoprilat, which is the active form of the drug . Oxidation reactions can lead to the formation of various degradation products, including β-ketoamide and phosphonic acid .
Scientific Research Applications
Fosinopril has several scientific research applications:
Mechanism of Action
Fosinopril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . Additionally, this compound increases plasma renin activity and reduces aldosterone secretion, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Fosinopril is compared with other angiotensin-converting enzyme inhibitors such as lisinopril, enalapril, and ramipril . The unique feature of this compound is its phosphonate group, which allows for dual elimination through both renal and hepatic routes . This makes this compound particularly suitable for patients with renal impairment, as it reduces the risk of drug accumulation . Other angiotensin-converting enzyme inhibitors, such as lisinopril and enalapril, are primarily eliminated through the kidneys and may require dose adjustments in patients with renal dysfunction .
List of Similar Compounds
- Lisinopril
- Enalapril
- Ramipril
- Perindopril
- Imidapril
Properties
IUPAC Name |
4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNLKIUORFRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861108 | |
Record name | 4-Cyclohexyl-1-({[2-methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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